molecular formula C7H14ClNO B13027176 (3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride

(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride

Cat. No.: B13027176
M. Wt: 163.64 g/mol
InChI Key: MUTOTNHAALJLOI-ZJLYAJKPSA-N
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Description

The search results confirm the commercial availability of (3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride as a chemical reagent for research and development purposes . This compound is a chiral saturated furopyridine derivative, a class of structures frequently employed as versatile scaffolds and building blocks in medicinal chemistry and drug discovery. The specific stereochemistry and fused bicyclic structure of this molecule make it a valuable intermediate for constructing more complex active pharmaceutical ingredients. Researchers utilize such rigid, three-dimensional frameworks to explore structure-activity relationships and to introduce novel pharmacophores. This product is intended for research use by qualified laboratory professionals only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h6-8H,1-5H2;1H/t6-,7-;/m1./s1

InChI Key

MUTOTNHAALJLOI-ZJLYAJKPSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](CCO2)NC1.Cl

Canonical SMILES

C1CC2C(CCO2)NC1.Cl

Origin of Product

United States

Preparation Methods

Cyclization and Ring Formation

  • The bicyclic core is commonly constructed via acid-catalyzed cyclization of intermediates such as hydroxyhexahydrofuro-pyridine derivatives.
  • Strong acids like aqueous hydrochloric acid under reflux conditions (2–4 hours) effectively promote ring closure and facilitate rearrangements necessary for the fused ring system.
  • Condensing agents such as anhydrides may be employed in subsequent steps to modify intermediates toward the desired bicyclic structure.

Hydrogenation and Saturation

  • Catalytic hydrogenation using palladium or platinum catalysts under elevated temperature and pressure saturates the fused rings, converting unsaturated precursors into the octahydro form.
  • Reaction conditions typically involve hydrogen gas at pressures ranging from 1 to several atmospheres and temperatures between ambient and 70 °C.
  • This step is critical for obtaining the correct stereochemistry and fully saturated bicyclic system.

Stereochemical Control and Purification

  • Optical purity is achieved through stereoselective synthesis or enzymatic resolution methods.
  • Maintaining pH around neutral during reactions (e.g., pH 6 with soda addition) and monitoring via chiral HPLC ensures high enantiomeric excess, often above 99%.
  • Chromatographic purification and crystallization steps yield the pure (3aR,7aR) isomer.

Hydrochloride Salt Formation

  • The free base is converted to the hydrochloride salt by treatment with aqueous HCl.
  • This salt form enhances compound stability, solubility, and ease of handling for further applications.

Representative Preparation Method (Stepwise)

Step Description Conditions Notes
1. Cyclization Treatment of hydroxyhexahydrofuro-pyridine intermediate with aqueous HCl Reflux, 2–4 hours Promotes ring closure to bicyclic core
2. Condensation Reaction with anhydride condensing agent Ambient to 70 °C Modifies intermediate toward target structure
3. Hydrogenation Catalytic reduction with Pd/C or Pt catalyst H2 gas, 1–5 atm, 25–70 °C Saturates rings to octahydro form
4. Resolution Enzymatic or chromatographic purification pH 6, chiral HPLC monitoring Achieves >99% optical purity
5. Salt formation Treatment with aqueous HCl Ambient temperature Forms stable hydrochloride salt

Research Findings and Analytical Data

  • Optical purity exceeding 99% has been reported, indicating highly stereoselective synthesis.
  • The hydrochloride salt exhibits improved stability compared to the free base.
  • Reaction monitoring by gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) ensures conversion and enantiomeric excess.
  • Industrial scale synthesis employs continuous flow reactors and optimized catalysts to maximize yield and efficiency.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Acid catalyst Aqueous HCl Strong acid, reflux 2–4 h
Condensing agent Anhydrides (e.g., acetic anhydride) Facilitates intermediate conversion
Catalyst for hydrogenation Pd/C or Pt Commonly used for saturation
Hydrogen pressure 1–5 atm Elevated pressure aids reduction
Reaction temperature 25–70 °C Controlled for optimal yield
Optical purity >99% enantiomeric excess Verified by chiral HPLC
Salt formation Aqueous HCl Forms hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide can facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully hydrogenated compounds.

Scientific Research Applications

(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmaceutical Patents

The compound described in EP 4 374 877 A2 shares functional motifs with (3aR,7aR)-octahydrofuro[3,2-b]pyridine hydrochloride, such as fused heterocyclic cores and stereochemical complexity. Key differences include:

  • Core Structure : The patent compound features a pyrrolo[1,2-b]pyridazine core with trifluoromethyl and carboxamide substituents, whereas the target compound has a simpler furopyridine system.
  • Molecular Weight : The patent compound’s molecular ion (m/z 754 [M+H]⁺) reflects its larger, more substituted structure compared to the likely lower molecular weight of the target compound.
  • Synthetic Pathways : Both compounds may employ coupling reactions (e.g., amide bond formation) and hydrogenation steps, as inferred from the patent’s synthesis of pyrrolo-pyridazine derivatives .

Impurities and Reference Standards

The 2018 Reference Standards for Pharmaceutical Analysis highlights impurities such as Ofloxacin N-Oxide Hydrochloride (C₁₉H₂₁F N₃O₅·HCl), a fluoroquinolone derivative. Key comparisons include:

  • Functional Groups : Ofloxacin N-Oxide contains a benzoxazine ring and piperazine moiety, contrasting with the furopyridine and secondary amine in the target compound.
  • Regulatory Considerations : Impurities like Ofloxacin N-Oxide require stringent chromatographic validation (e.g., HPLC), suggesting that the target compound’s synthesis may also necessitate rigorous purity control .

Data Tables

Table 1: Structural and Analytical Comparison

Compound Name Core Structure Molecular Weight (Da) Key Functional Groups HPLC Retention Time (min)
(3aR,7aR)-Octahydrofuro[3,2-b]pyridine HCl Furopyridine ~193 (base) + 36.5 (HCl) Secondary amine, ether Not reported
Patent Compound (EP 4 374 877 A2) Pyrrolo-pyridazine 754 [M+H]⁺ Trifluoromethyl, carboxamide 1.32 (QC-SMD-TFA05)
Ofloxacin N-Oxide HCl Benzoxazine 437.85 Carboxylic acid, piperazine Not reported

Table 2: Pharmacological and Physicochemical Properties

Compound Name Solubility (HCl salt) Stability Application
(3aR,7aR)-Octahydrofuro[3,2-b]pyridine HCl Likely high in water Stable at RT Chiral intermediate
Patent Compound (EP 4 374 877 A2) Moderate (organic solvents) Sensitive to hydrolysis API precursor
Ofloxacin N-Oxide HCl High aqueous solubility Photodegradable Antibiotic impurity standard

Research Findings and Limitations

  • Synthetic Relevance : The target compound’s stereochemical purity may enhance its utility in asymmetric synthesis, contrasting with the patent compound’s role as a late-stage intermediate in API production .
  • Quality Control : Impurity standards like Ofloxacin N-Oxide emphasize the need for rigorous analytical validation (e.g., LCMS, HPLC) in the target compound’s manufacturing .
  • Limitations : Direct pharmacological or thermodynamic data for (3aR,7aR)-octahydrofuro[3,2-b]pyridine hydrochloride are absent in the provided evidence, necessitating further experimental characterization.

Biological Activity

(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.

1. Synthesis and Structural Characteristics

The synthesis of (3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride involves several key steps, primarily focusing on the construction of its bicyclic framework. Research has demonstrated various synthetic routes, including stereoselective methods that yield significant quantities of the compound with high purity.

Table 1: Synthetic Routes and Yields

Synthesis MethodYield (%)Reference
Fischer-type pseudoglycosidation69%
Acyliminium cation formation91%
N-acylated aminal derivatives70-90%

2.1 Glycosidase Inhibition

One of the prominent biological activities associated with (3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride is its ability to inhibit glycosidases. This property is particularly relevant in the context of drug development for various diseases where glycosidase activity plays a crucial role.

  • Mechanism : The compound acts as a competitive inhibitor by mimicking substrate structures, thereby blocking the active site of glycosidases.
  • Case Study : In vitro studies have shown that derivatives of this compound exhibit significant inhibition against various glycosidases, suggesting potential applications in treating disorders related to carbohydrate metabolism.

2.2 Anticancer Properties

Research has indicated that compounds related to the octahydrofuro[3,2-b]pyridine scaffold may possess anticancer properties. For instance, cyclopamine, a related compound, has been shown to inhibit growth in certain cancer cell lines by interfering with signaling pathways involved in tumor proliferation.

  • Mechanism : Cyclopamine and its analogs inhibit the Sonic Hedgehog (Shh) signaling pathway, which is often dysregulated in cancers such as basal cell carcinoma and medulloblastoma.
  • Clinical Relevance : Although cyclopamine itself has not reached therapeutic potential due to side effects, it has paved the way for developing more selective analogs like vismodegib and sonidegib that target similar pathways without severe toxicity .

3. Pharmacological Potential

Given its biological activities, (3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride presents several pharmacological potentials:

  • Antiviral Activity : Some studies suggest that related compounds may exhibit antiviral properties by inhibiting viral glycosidases essential for viral replication.
  • Neuroprotective Effects : Preliminary data indicate potential neuroprotective effects through modulation of neurotransmitter systems.

4. Conclusion and Future Directions

The biological activity of (3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride highlights its significance in medicinal chemistry. Its ability to inhibit glycosidases and potential anticancer properties positions it as a compound worthy of further investigation. Future research should focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Structure-Activity Relationship (SAR) Studies : To optimize derivatives for enhanced potency and reduced side effects.
  • Clinical Trials : To evaluate its potential as a treatment option in various diseases.

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